

A Comparative Analysis of 5,5-Diethyl-2-methylheptane and Other Common Solvents

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Compound of Interest

Compound Name: 5,5-Diethyl-2-methylheptane

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of synthesis, purification, and formulation processes. This guide provides a detailed comparative study of **5,5-Diethyl-2-methylheptane** against a range of commonly used laboratory and industrial solvents. By presenting key physical and chemical properties, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

5,5-Diethyl-2-methylheptane is a branched-chain alkane with a twelve-carbon backbone. Its non-polar nature and relatively high boiling point suggest its utility in applications requiring a non-reactive, high-temperature solvent. This guide compares its properties with those of a linear alkane (n-dodecane), a branched alkane isomer mixture (isododecane), a cycloalkane (cyclohexane), an aromatic hydrocarbon (toluene), and a chlorinated solvent (dichloromethane). The selection of these comparators provides a broad spectrum of solvent characteristics, from non-polar to polar, to highlight the specific advantages and disadvantages of **5,5-Diethyl-2-methylheptane**.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical and chemical properties of **5,5-Diethyl-2-methylheptane** and the selected alternative solvents.

Table 1: Physical Properties of Selected Solvents

Property	5,5-Diethyl-2-methylheptane	n-Dodecane	Isododecane	Cyclohexane	Toluene	Dichloromethane
Molecular Formula	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₁₂ H ₂₆	C ₆ H ₁₂	C ₇ H ₈	CH ₂ Cl ₂
Molecular Weight (g/mol)	170.33	170.34	~170.34	84.16	92.14	84.93
Boiling Point (°C)	198	216.3	177	80.7	110.6	39.8
Melting Point (°C)	-50.8 (est.)	-9.6	-80	6.5	-95	-96.7
Density (g/cm ³ at 20°C)	0.7740	0.749	~0.745	0.779	0.867	1.326
Viscosity (cP at 20°C)	Data not available	1.374	~1.0	0.98	0.59	0.44
Refractive Index (at 20°C)	1.4320	1.422	1.421	1.426	1.496	1.424

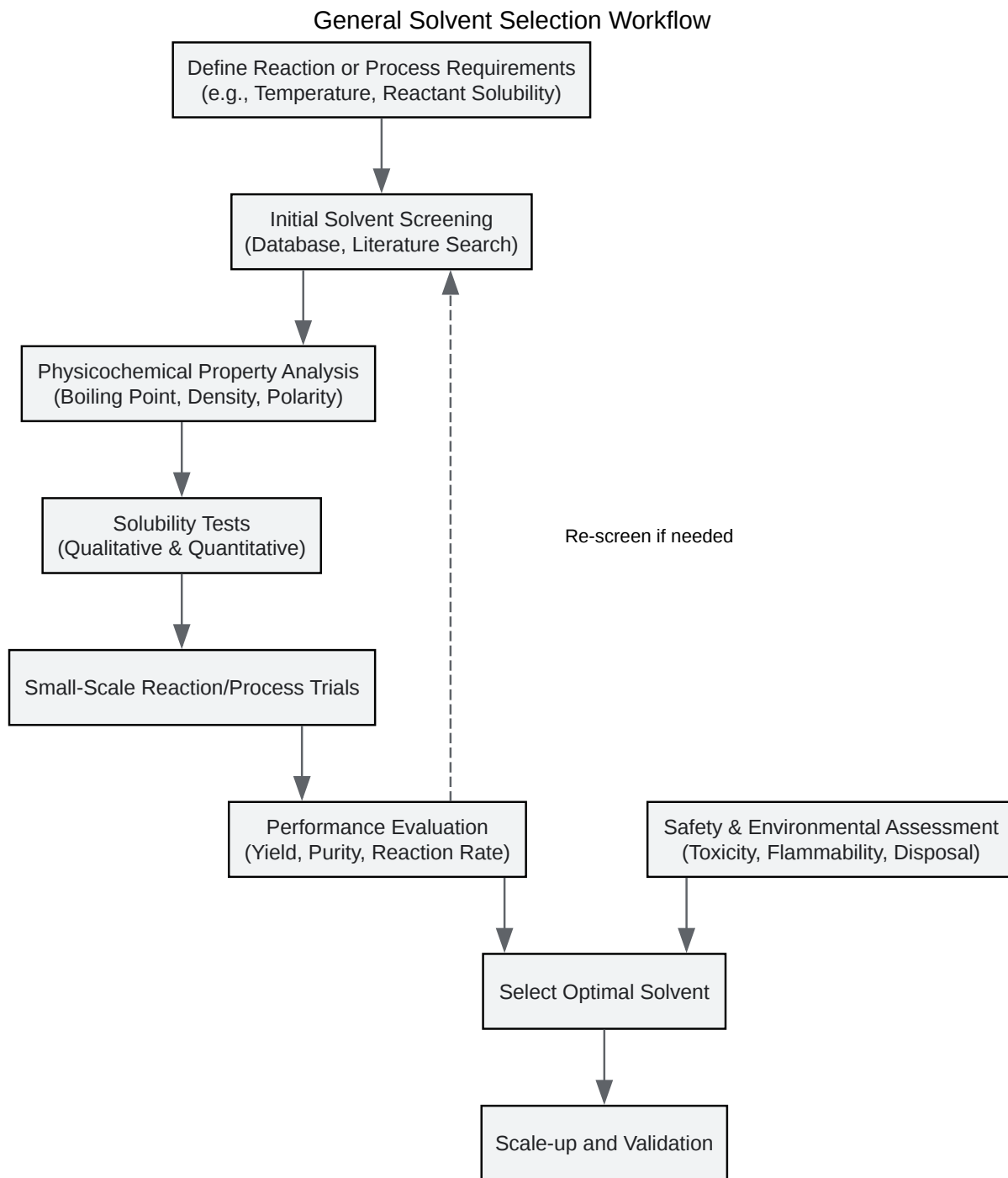
Table 2: Solvency and Safety Properties

Property	5,5-Diethyl-2-methylheptane	n-Dodecane	Isododecane	Cyclohexane	Toluene	Dichloromethane
Kauri-Butanol (Kb) Value	~25-30 (est.)	~25 (est.)	~25 (est.)	31	105[1]	136[1]
Polarity	Non-polar	Non-polar	Non-polar	Non-polar	Non-polar (aromatic)	Polar aprotic
Flash Point (°C)	Data not available	71	48	-20	4	N/A
Primary Hazards	Flammable	Flammable	Flammable	Highly Flammable	Flammable, Toxic	Toxic, Carcinogen

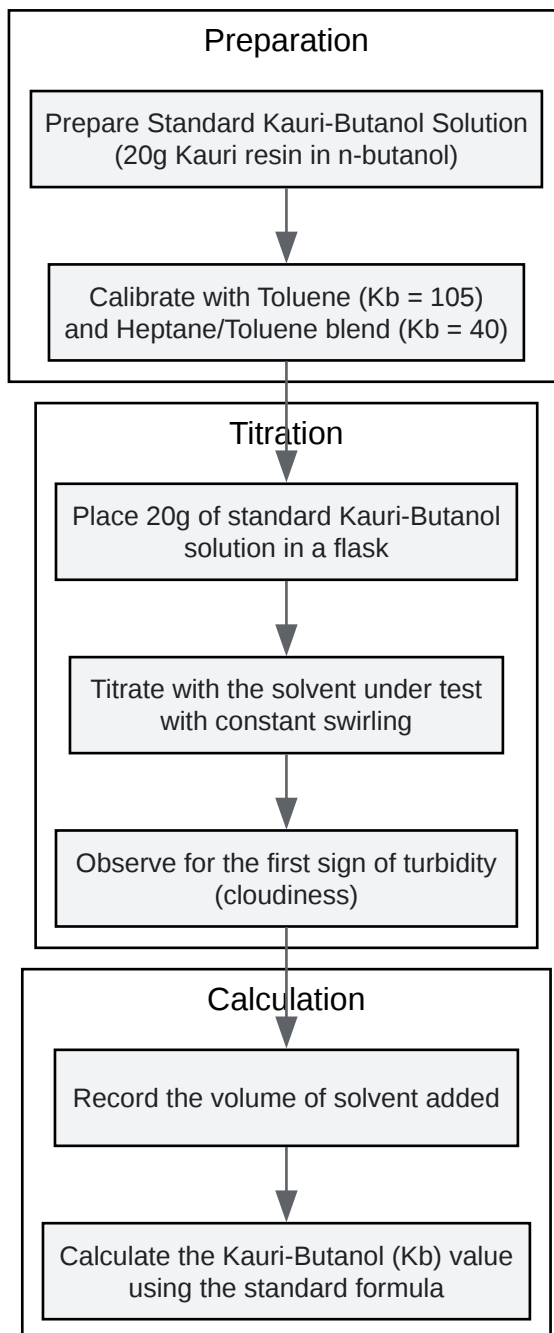
Note: Estimated values are based on trends observed in similar alkanes and should be confirmed by experimental data.

Experimental Workflows and Signaling Pathways

To provide a practical context for solvent selection and evaluation, the following diagrams illustrate a general workflow for solvent screening and a specific experimental procedure for determining solvent power.



ASTM D1133 Kauri-Butanol Value Determination



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References

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